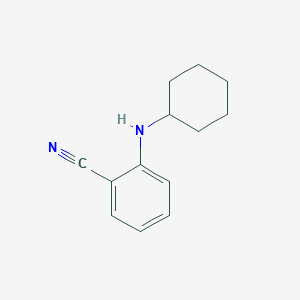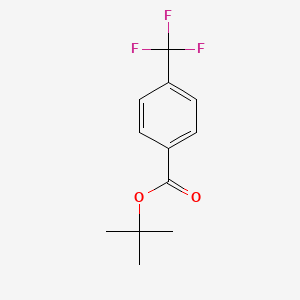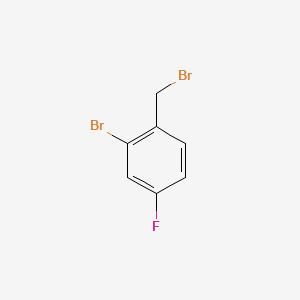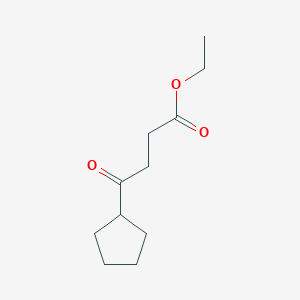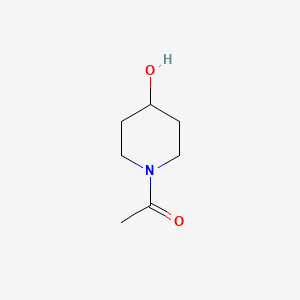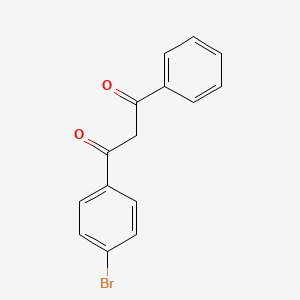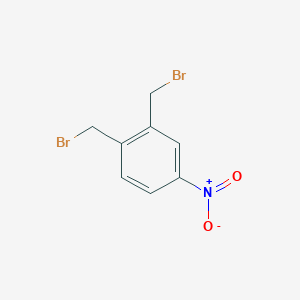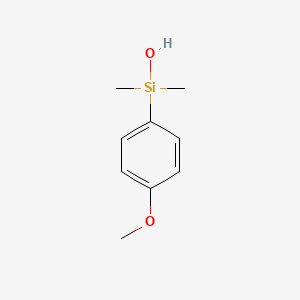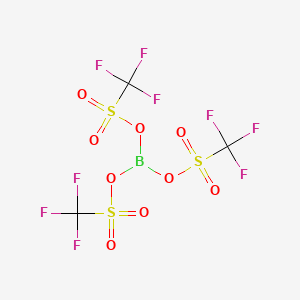
Butyl Triflate
Descripción general
Descripción
Butyl Triflate, also known as Butyl trifluoromethanesulfonate, is an organic compound with the formula CH3CH2CH2CH2OTf . The triflate group is often represented by −OTf . It is a functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of Butyl Triflate consists of a butyl group (CH3CH2CH2CH2) attached to a triflate group (OTf) . The triflate group is a good leaving group used in certain organic reactions such as nucleophilic substitution .
Chemical Reactions Analysis
Triflates, including Butyl Triflate, are excellent leaving groups used in organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions . They are extremely reactive in S N 2 reactions and must be stored in conditions free of nucleophiles .
Physical And Chemical Properties Analysis
Butyl Triflate has a molecular formula of CHFOS, an average mass of 206.183 Da, and a monoisotopic mass of 206.022446 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 164.1±35.0 °C at 760 mmHg, and a vapor pressure of 2.6±0.3 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Organic Synthesis
Butyl Triflate is extensively used in organic synthesis due to its strong electron-withdrawing properties and high NH-acidity. It acts as a reagent, catalyst, or additive in numerous reactions, including cycloaddition, Friedel–Crafts, and condensation reactions . Its ability to facilitate heterocyclization makes it a valuable component in the synthesis of complex organic molecules.
Medicinal Chemistry
In medicinal chemistry, Butyl Triflate derivatives serve as building blocks for drug development. They are involved in C-amination (sulfonamidation) reactions, producing compounds that can act as catalysts and ligands in metal complex catalysis, which are crucial in the creation of new pharmaceuticals .
Catalysis
Butyl Triflate and its derivatives are known for their catalytic activity. They are used as catalysts in various chemical reactions due to their high NH-acidity and specific chemical properties, which can significantly enhance reaction rates and selectivity .
Agriculture
The chemical properties of Butyl Triflate also find applications in agriculture. They can be used to synthesize compounds that protect crops from pests and diseases or to improve the efficiency of fertilizers by enhancing nutrient uptake .
Ionic Liquids
Butyl Triflate is involved in the synthesis of ionic liquids, which are salts in the liquid state at room temperature. These ionic liquids have unique properties, such as low volatility and high thermal stability, making them suitable for various industrial applications, including as solvents and electrolytes .
Polymer Chemistry
In polymer chemistry, Butyl Triflate is used to initiate polymerization reactions. For instance, it can lead to the formation of polymers with high molecular weight, which are essential for creating strong and durable plastic materials .
Biochemistry
Butyl Triflate plays a role in biochemistry research, particularly in the study of enzyme mechanisms and the synthesis of biologically active molecules. Its reactivity can be harnessed to mimic or influence biological processes .
Environmental Science
Lastly, Butyl Triflate’s applications extend to environmental science, where it can be used in the synthesis of compounds that help in the removal of pollutants or in the development of green chemistry protocols .
Mecanismo De Acción
Target of Action
Butyl Triflate, also known as n-butyl trifluoromethanesulfonate, is a functional group in organic chemistry . Its primary targets are organic compounds where it acts as an excellent leaving group . It is used in certain organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions .
Mode of Action
Butyl Triflate interacts with its targets by acting as a leaving group . It is extremely reactive in S N 2 reactions . The triflate anion, CF3SO− 3, is an extremely stable polyatomic ion, which owes its stability to resonance stabilization . This stability allows the negative charge to be spread symmetrically over the three oxygen atoms . An additional stabilization is achieved by the trifluoromethyl group, which acts as a strong electron-withdrawing group using the sulfur atom as a bridge .
Biochemical Pathways
Butyl Triflate affects the biochemical pathways involved in nucleophilic substitution, Suzuki couplings, and Heck reactions . The triflate group’s stability and reactivity allow it to participate in these reactions, influencing the downstream effects of these pathways .
Result of Action
The result of Butyl Triflate’s action is the facilitation of organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions . Its role as a leaving group allows it to participate in these reactions, leading to the formation of new organic compounds .
Action Environment
The action of Butyl Triflate is influenced by environmental factors such as the presence of nucleophiles . Since alkyl triflates are extremely reactive in S N 2 reactions, they must be stored in conditions free of nucleophiles (such as water) . This suggests that the efficacy and stability of Butyl Triflate are highly dependent on its storage and reaction conditions .
Direcciones Futuras
While specific future directions for Butyl Triflate were not found in the retrieved sources, the use of triflates in organic synthesis is a well-established field with ongoing research . The development of new synthetic methodologies involving triflates, including Butyl Triflate, is a potential area of future research.
Propiedades
IUPAC Name |
butyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O3S/c1-2-3-4-11-12(9,10)5(6,7)8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXLAQXMAFCJCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448418 | |
| Record name | Butyl Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl Triflate | |
CAS RN |
75618-25-6 | |
| Record name | Butyl Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




